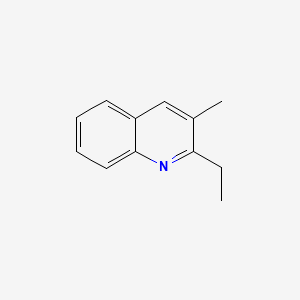

Quinoline, 2-ethyl-3-methyl-

Description

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Systems

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in organic chemistry. google.com The nitrogen atom in the ring imparts unique electronic properties, making the quinoline core susceptible to a variety of chemical transformations. The rich chemistry of quinoline has led to its incorporation into a wide array of biologically active compounds and functional materials. researchgate.net

Classic methods for quinoline synthesis, such as the Friedländer synthesis and the Doebner-von Miller reaction, have been instrumental in accessing a diverse range of quinoline derivatives. The Friedländer synthesis, for instance, involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. orgsyn.org The Doebner-von Miller reaction offers another route, typically employing an α,β-unsaturated carbonyl compound and an aniline (B41778). These foundational reactions have paved the way for more modern and efficient synthetic strategies.

Academic Significance in Contemporary Organic Synthesis and Methodologies

The academic significance of 2-ethyl-3-methylquinoline lies in the exploration of efficient and environmentally benign synthetic methodologies for its preparation. A notable advancement in this area is the use of microwave-assisted organic synthesis (MAOS) combined with solid acid catalysts. This approach aligns with the principles of green chemistry, aiming for higher yields, shorter reaction times, and the use of recyclable catalysts.

A specific example is the synthesis of 2-ethyl-3-methylquinoline and its derivatives from anilines and propionaldehyde (B47417) using Nafion® NR50, a solid acidic catalyst, under microwave irradiation. This method has demonstrated good to excellent yields for a series of substituted 2-ethyl-3-methylquinolines. The successful application of this methodology highlights a shift towards more sustainable practices in organic synthesis.

Overview of Research Trajectories and Gaps

Current research on 2-ethyl-3-methylquinoline has primarily focused on its synthesis. Detailed studies on the specific reactivity of this compound, such as its behavior in electrophilic and nucleophilic substitution reactions, oxidation, and reduction, are not extensively documented in publicly available literature. While the general reactivity of the quinoline ring is well-understood, the influence of the specific ethyl and methyl substituents at the 2 and 3 positions on the reactivity of 2-ethyl-3-methylquinoline presents an area for further investigation.

A significant research gap exists in the exploration of the potential applications of 2-ethyl-3-methylquinoline. There is a lack of published studies on its biological activity or its utility as a building block in the synthesis of more complex molecules for medicinal or materials science applications. While its analog, 2-ethyl-3-methyl-quinoline-4-carboxylic acid, has been investigated, the parent compound remains largely unexplored in terms of its potential utility. nih.gov Future research could focus on screening 2-ethyl-3-methylquinoline for various biological activities, exploring its coordination chemistry with different metals, and utilizing it as a scaffold for the development of novel functional materials.

Detailed Research Findings: Synthesis and Spectroscopic Characterization

A key development in the synthesis of 2-ethyl-3-methylquinoline involves a facile and environmentally friendly methodology utilizing microwave irradiation and a solid acid catalyst.

Synthesis of 2-Ethyl-3-Methylquinoline:

A mixture of aniline and propionaldehyde is reacted in the presence of Nafion® NR50 as a catalyst under microwave irradiation. The reaction proceeds with good yield, affording the desired 2-ethyl-3-methylquinoline.

Spectroscopic Data:

The structural confirmation of the synthesized 2-ethyl-3-methylquinoline is achieved through various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless solid |

| Melting Point | 63-64 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 1H), 7.79 (s, 1H), 7.67 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 8.0 Hz, 1H), 7.42 (t, J = 8.0 Hz, 1H), 2.98 (q, J = 7.5 Hz, 2H), 2.45 (s, 3H), 1.37 (t, J = 7.5 Hz, 3H).

¹³C NMR (125 MHz, CDCl₃): δ 163.2, 146.6, 135.6, 129.3, 128.4, 128.2, 127.2, 126.6, 125.5, 29.4, 19.0, 12.8.

High-Resolution Mass Spectrometry (HRMS):

HRMS (ESI, M+H)⁺: Calculated for C₁₂H₁₄N: 172.1126, Found: 172.1125.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-3-11-9(2)8-10-6-4-5-7-12(10)13-11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCWSYWYYWLKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181789 | |

| Record name | Quinoline, 2-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27356-52-1 | |

| Record name | Quinoline, 2-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027356521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC138376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 3 Methylquinoline and Its Structural Analogs

Classical and Established Synthetic Routes

The foundational methods for quinoline (B57606) synthesis, many of which date back to the 19th century, remain relevant due to their reliability and the accessibility of starting materials. These reactions can often be adapted to produce a wide array of substituted quinolines, including 2-ethyl-3-methylquinoline.

Adaptations and Mechanistic Insights into the Skraup Reaction for 2-Ethyl-3-Methylquinoline Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to form acrolein, which then undergoes a conjugate addition with the aniline. iipseries.orgrsc.org Subsequent cyclization and oxidation yield the quinoline ring system.

To specifically synthesize 2-ethyl-3-methylquinoline via a modified Skraup reaction, the key is to replace glycerol with an α,β-unsaturated ketone that will provide the desired substitution pattern. researchgate.net The appropriate precursor for this synthesis is 2-methyl-1-penten-3-one. The reaction mechanism would involve the Michael addition of aniline to this ketone, followed by an acid-catalyzed cyclization and subsequent dehydrogenation to furnish the final aromatic product. A patent has described carrying out such reactions at temperatures between 100 to 150 °C in the presence of sulfuric acid and catalytic amounts of iodine. google.com

A deeper mechanistic understanding of the Skraup and related Doebner-von Miller reactions suggests a fragmentation-recombination mechanism, which has been investigated using isotope scrambling experiments. wikipedia.org This insight is crucial for predicting product distribution and optimizing reaction conditions for specific substituted quinolines.

Cyclization Reactions Utilizing Specific Precursors

Several other classical cyclization reactions can be employed for the synthesis of 2-ethyl-3-methylquinoline, each requiring specific precursors.

Doebner-von Miller Reaction: This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org Similar to the modified Skraup synthesis, the reaction of aniline with 2-methyl-1-penten-3-one in the presence of a Lewis or Brønsted acid catalyst would yield 2-ethyl-3-methylquinoline. iipseries.orgwikipedia.org The reaction is often carried out in the presence of an acid catalyst like hydrochloric acid or zinc chloride. researchgate.net

Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org To obtain 2-ethyl-3-methylquinoline, the required β-diketone precursor is 3-methyl-2,4-heptanedione. The reaction proceeds by forming an enamine intermediate, which then undergoes cyclodehydration. youtube.com The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to an electron-withdrawing group). wikipedia.org For the synthesis of 2-ethyl-3-methylquinoline, 2-aminobenzaldehyde (B1207257) can be reacted with 3-pentanone (B124093) in the presence of an acid or base catalyst. nih.govresearchgate.net The reaction proceeds through an aldol (B89426) condensation followed by cyclization and dehydration.

| Classical Synthesis | Aniline Precursor | Carbonyl/Diketone Precursor | Key Reagents/Conditions |

| Modified Skraup | Aniline | 2-Methyl-1-penten-3-one | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), I₂ (cat.) |

| Doebner-von Miller | Aniline | 2-Methyl-1-penten-3-one | HCl, Lewis Acids (e.g., SnCl₄, ZnCl₂) |

| Combes | Aniline | 3-Methyl-2,4-heptanedione | H₂SO₄ (conc.) |

| Friedländer | 2-Aminobenzaldehyde | 3-Pentanone | Acid or Base catalyst (e.g., TFA, NaOH) |

Modern Catalytic Approaches to Quinoline Core Construction

Contemporary synthetic chemistry has seen a shift towards more efficient and sustainable catalytic methods. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Rhodium Complex Catalysis in Quinoline Ring Formation

While rhodium catalysis is well-established in organic synthesis, its application in the direct formation of the quinoline ring of 2-ethyl-3-methylquinoline is less common. However, related ruthenium catalysis has proven highly effective. A notable study demonstrated the synthesis of 2-ethyl-3-methylquinoline in a 63% isolated yield through a three-component reaction of aniline with tri-n-propylamine. researchgate.net This reaction was catalyzed by a system comprising RuCl₃·nH₂O, bis(diphenylphosphino)methane (B1329430) (dppm), SnCl₂·2H₂O, and 1-hexene (B165129) as a hydrogen acceptor. researchgate.net More recently, a ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and allylamines has been developed for the synthesis of 2,3-disubstituted quinolines, offering a step-efficient route to this substitution pattern. rsc.org Rhodium(II) catalysts have been effectively used in the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. rsc.orgnih.gov

Heterogeneous Catalysis for Quinoline System Assembly

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, contributing to greener synthetic processes. The gas-phase synthesis of quinolines from aniline and various C1-C4 alcohols over zeolite-based catalysts represents a significant advancement in this area. rsc.orgrsc.org A ZnCl₂/Ni-USY-acid catalyst was found to be particularly effective, achieving high conversion of aniline and good selectivity towards quinolines. rsc.org

Nanocatalysis has also emerged as a powerful tool for quinoline synthesis. A variety of heterogeneous nanocatalysts, including zinc oxide (ZnO), magnetic iron oxide-silica core-shell nanoparticles (Fe₃O₄@SiO₂), and various copper-based nanoparticles, have been successfully employed in one-pot syntheses of quinoline derivatives under environmentally benign conditions. nih.gov For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as an efficient catalyst for quinoline synthesis in water. nih.gov Additionally, a heterogeneous titanium dioxide (TiO₂) catalyst has been reported for use in quinoline synthesis. acs.org

| Catalytic System | Reactants | Catalyst | Yield (%) | Reference |

| Ruthenium Catalysis | Aniline, Tri-n-propylamine | RuCl₃·nH₂O, dppm, SnCl₂·2H₂O | 63 | researchgate.net |

| Zeolite Catalysis | Aniline, n-Butanol | ZnCl₂/Ni-USY-acid | 79.7 (total quinolines) | rsc.org |

Innovative Synthetic Strategies and Methodological Developments

The quest for novel and more efficient synthetic routes to substituted quinolines is an active area of research. Recent innovations focus on expanding the chemical space of accessible quinoline derivatives and developing more sustainable and atom-economical processes.

Multicomponent reactions (MCRs) are a prominent feature of modern quinoline synthesis, allowing for the construction of complex molecules from simple precursors in a single step. researchgate.net The use of environmentally friendly solvents like water or ionic liquids, often in combination with microwave irradiation, is also a growing trend. iipseries.org

Recent innovative approaches include:

Oxidative Annulation: These methods often involve C-H bond activation and can proceed via transition-metal-catalyzed or metal-free pathways. mdpi.com Photo-induced oxidative cyclization is another emerging strategy in this category. mdpi.com

Cascade Reactions: A cascade reaction involving ketenimine formation, a 6π-electron ring closure, and a 1,3-alkyl shift has been developed for the synthesis of 2,3-disubstituted quinolines from α-diazo ketones and N-aryl phosphanimines. nih.gov

Mechanochemistry: A novel, solvent-free approach for the C-2 alkynylation of quinoline N-oxides using ball milling has been reported. acs.orgacs.org This method demonstrates the potential of mechanochemistry to drive reactions and access unique reactivity.

These innovative strategies, while not all yet demonstrated for the specific synthesis of 2-ethyl-3-methylquinoline, represent the forefront of quinoline synthesis and hold promise for the future development of highly efficient and selective methods.

Application of Baylis-Hillman Methodology in Novel Quinoline Derivative Synthesis

A notable and effective approach for synthesizing quinoline derivatives involves the Baylis-Hillman reaction. This method provides a pathway to construct the quinoline core under remarkably mild conditions, starting from readily available precursors.

Detailed research has demonstrated the direct synthesis of 2-ethyl-3-methylquinoline using this methodology. The process begins with the Baylis-Hillman reaction between 2-nitrobenzaldehyde (B1664092) and ethyl vinyl ketone, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This initial step forms the corresponding Baylis-Hillman adduct. Subsequent reductive cyclization of this intermediate is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd-C) in ethanol. This reduction of the nitro group to an amine facilitates an intramolecular cyclization, leading to the formation of the quinoline ring.

A specific study reported that the reaction of 2-nitrobenzaldehyde with ethyl vinyl ketone, followed by reductive cyclization, yielded both 2-ethyl-3-methylquinoline (in 25% yield) and its corresponding N-oxide, 2-ethyl-3-methylquinoline-N-oxide (in 31% yield). researchgate.net The formation of the N-oxide alongside the quinoline is a key feature of this reaction sequence, and the ratio of these products can be influenced by the specific reaction conditions and the choice of reducing agent. researchgate.net

The general applicability of the Baylis-Hillman reaction for quinoline synthesis is highlighted by its use with various activated alkenes. The reaction of 2-nitrobenzaldehyde with different vinyl carbonyl compounds leads to a range of substituted quinolines, showcasing the versatility of this approach.

Table 1: Synthesis of Quinoline Derivatives via Baylis-Hillman Reaction

| Reactant 1 | Reactant 2 (Activated Alkene) | Catalyst/Reagents | Product(s) | Yield(s) | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Ethyl Vinyl Ketone | i) DABCOii) H₂, Pd-C, EtOH | 2-Ethyl-3-methylquinoline2-Ethyl-3-methylquinoline-N-oxide | 25%31% | researchgate.net |

| 2-Nitrobenzaldehyde | Methyl Vinyl Ketone | i) DABCOii) H₂, Pd-C, EtOH | 2,3-Dimethylquinoline-N-oxide | 56% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

New Strategies for Aromatic Heterocycle Assembly

Beyond the Baylis-Hillman reaction, the field of organic synthesis has seen the development of numerous new strategies for the assembly of aromatic heterocycles like quinoline. These methods often provide improved efficiency, broader substrate scope, and more environmentally benign conditions compared to classical named reactions.

One of the most powerful and direct methods for synthesizing polysubstituted quinolines is the Friedländer annulation . wikipedia.orgjk-sci.com This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org For the specific synthesis of 2-ethyl-3-methylquinoline, this would entail the reaction of a 2-aminoaryl ketone with 2-pentanone. Modern variations of the Friedländer synthesis employ a range of catalysts, including Lewis acids, iodine, and solid-supported reagents like Nafion, to improve yields and facilitate milder reaction conditions. wikipedia.orgjk-sci.com Some protocols even allow for the synthesis to proceed from alcohols, which are oxidized in situ to the required carbonyl compounds. researchgate.net

The Doebner-von Miller reaction is another classic method that has been adapted for modern synthesis. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org The synthesis of 2-ethyl-3-methylquinoline via this route would likely involve the reaction of aniline with an appropriate α,β-unsaturated ketone. Recent advancements have focused on improving the reaction's efficiency and reducing the harshness of the acidic conditions traditionally used. nih.gov

More recent and innovative strategies include transition-metal-free oxidative cycloisomerization and metal-catalyzed multicomponent reactions . For instance, 2-aryl-4-substituted quinolines can be synthesized from o-cinnamylanilines through an oxidative cyclization mediated by a simple base like potassium tert-butoxide with DMSO acting as the oxidant. Furthermore, ruthenium complexes have been shown to effectively catalyze a three-component reaction of anilines, aldehydes, and amines to form 2,3-disubstituted quinoline products.

A particularly novel approach involves the use of mechanochemistry, where reactions are induced by ball milling. A stainless-steel-induced deoxygenative C-2 alkynylation of quinoline N-oxides has been developed, which allows for the synthesis of 2-alkynylquinolines in a single step under solvent-free conditions. acs.org This highlights the ongoing drive towards more sustainable and efficient chemical syntheses.

Table 2: Comparison of Selected Quinoline Synthesis Strategies

| Synthetic Strategy | Reactants | Key Features | Typical Products | Reference |

|---|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl ketone + α-Methylene ketone | Direct, modular, various modern catalysts available | Polysubstituted quinolines | wikipedia.orgjk-sci.com |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Classic method, often uses strong acid catalysts | 2- and/or 4-substituted quinolines | wikipedia.orgnih.gov |

| Combes Synthesis | Aniline + β-Diketone | Acid-catalyzed cyclodehydration of a Schiff base intermediate | 2,4-Disubstituted quinolines | wikipedia.orgwikiwand.com |

| Metal-Free Oxidative Cyclization | 2-Styrylanilines + β-Keto esters | Promoter-regulated chemoselectivity (I₂ vs. Mn(OAc)₃) | 2-Alkylquinolines or Quinoline-2-carboxylates |

| Mechanochemical Deoxygenative Alkynylation | Quinoline N-oxide + Terminal alkyne | Solvent-free, single-step functionalization | 2-Alkynylquinolines | acs.org |

This table is interactive. Click on the headers to sort the data.

These diverse methodologies underscore the adaptability and ongoing innovation in the synthesis of quinoline-based compounds, providing chemists with a robust toolkit for accessing specific substitution patterns like that found in 2-ethyl-3-methylquinoline.

Mechanistic Investigations and Reaction Dynamics of 2 Ethyl 3 Methylquinoline Synthesis

Detailed Reaction Pathway Elucidation for Quinoline (B57606) Formation

The formation of the 2-ethyl-3-methylquinoline scaffold can be principally achieved through well-established synthetic methodologies, most notably the Doebner-von Miller reaction and the Friedländer synthesis. The specific substitution pattern of the target molecule dictates the choice of precursors for each of these pathways.

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.org In the context of 2-ethyl-3-methylquinoline synthesis, this pathway would typically involve the in situ generation of an appropriate α,β-unsaturated aldehyde from the acid-catalyzed self-condensation of propanal. The reaction commences with the aldol (B89426) condensation of two molecules of propanal to yield 2-methyl-2-pentenal. Subsequently, aniline undergoes a conjugate addition to this α,β-unsaturated aldehyde. The resulting intermediate then undergoes cyclization under acidic conditions, followed by dehydration and oxidation to yield the final aromatic quinoline ring. A key feature of the Doebner-von Miller reaction is its often one-pot nature, though it can sometimes lead to mixtures of products depending on the reaction conditions. wikipedia.orgiipseries.org

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org To synthesize 2-ethyl-3-methylquinoline via this method, 2-aminobenzaldehyde (B1207257) would be reacted with 2-pentanone in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol-type condensation between the enolate of 2-pentanone and the aldehyde group of 2-aminobenzaldehyde. This is followed by an intramolecular cyclization via the formation of a Schiff base between the amino group and the ketone carbonyl, and subsequent dehydration to afford the quinoline ring. Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol addition followed by cyclization and dehydration. The second pathway suggests the initial formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination of water. wikipedia.org

The choice between these pathways can be influenced by factors such as the nature of the substrates, the catalyst employed, and the reaction conditions. For instance, modified Friedländer syntheses using various catalysts have been developed to improve yields and regioselectivity. rsc.org

Analysis of Intermediates and Transition State Structures

The elucidation of the precise structures of intermediates and transition states is crucial for a comprehensive understanding of the reaction dynamics. While specific experimental data for the synthesis of 2-ethyl-3-methylquinoline is scarce, computational studies on related quinoline syntheses provide valuable insights into the geometries and energies of these transient species. rsc.orgnih.govnih.gov

In the Doebner-von Miller reaction , key intermediates include the initial aldol adduct of propanal, the resulting α,β-unsaturated aldehyde (2-methyl-2-pentenal), the Michael adduct of aniline to this aldehyde, and the subsequent cyclized dihydroquinoline species. The transition states correspond to the energy maxima along the reaction coordinate for each of these steps, including the C-C bond formation in the aldol condensation, the C-N bond formation in the Michael addition, the intramolecular cyclization, and the final aromatization step.

For the Friedländer synthesis , the reaction profile involves intermediates such as the aldol adduct and the Schiff base. wikipedia.org The relative stability of these intermediates can dictate the predominant reaction pathway. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the geometries and energies of these species for similar quinoline syntheses. rsc.orgnih.gov These studies help in visualizing the three-dimensional arrangement of atoms in the transition states and understanding the electronic factors that influence the reaction barriers.

Below is an illustrative table of hypothetical bond lengths for a key transition state in the Friedländer synthesis of a substituted quinoline, based on computational studies of related systems.

| Involved Atoms | Bond Length (Å) in Transition State | Description |

| C(carbonyl)-C(α-methylene) | ~2.2 - 2.5 | Forming C-C bond in aldol condensation |

| N(amino)-C(carbonyl) | ~1.8 - 2.1 | Forming C-N bond in Schiff base formation |

| O(carbonyl)-H | ~1.5 - 1.7 | Proton transfer to carbonyl oxygen |

Kinetic and Thermodynamic Analyses of Quinoline-Forming Reactions

The rates and equilibrium positions of the reactions leading to 2-ethyl-3-methylquinoline are governed by their kinetic and thermodynamic parameters. While specific experimental kinetic and thermodynamic data for the synthesis of 2-ethyl-3-methylquinoline are not extensively documented in the literature, general principles and data from related systems can provide a qualitative understanding.

Kinetic analysis of quinoline syntheses often reveals complex dependencies on catalyst concentration, temperature, and substrate structure. For the Doebner-von Miller reaction, the rate-determining step can vary depending on the specific conditions but is often considered to be the initial aldol condensation or the subsequent cyclization step. Kinetic studies on related systems have been performed to understand the influence of substituents on the reaction rate. nih.govwhiterose.ac.uk

The following table provides an example of the type of thermodynamic data that would be relevant for understanding the formation of substituted quinolines.

| Thermodynamic Parameter | Hypothetical Value for a Substituted Quinoline Synthesis | Significance |

| ΔH° (Standard Enthalpy of Reaction) | Negative (Exothermic) | Indicates that the reaction releases heat. |

| ΔS° (Standard Entropy of Reaction) | Positive | Typically positive due to the formation of smaller molecules like water. |

| ΔG° (Standard Gibbs Free Energy of Reaction) | Negative | Indicates a spontaneous reaction under standard conditions. |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive identification of the molecular structure of "Quinoline, 2-ethyl-3-methyl-" is accomplished through a synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the carbon-hydrogen framework. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons. However, for an unambiguous assignment of all atoms in the molecule, especially within the quinoline (B57606) ring system, two-dimensional (2D) NMR experiments are crucial. researchgate.net

¹H NMR: Provides information about the chemical environment of protons. The spectrum would show distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons on the quinoline core.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the two carbons of the ethyl group, the methyl carbon, and the nine carbons of the quinoline ring.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to map the arrangement of protons on the quinoline ring and within the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and linking the alkyl substituents to the correct positions on the quinoline ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of the molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula (C₁₂H₁₃N) of "Quinoline, 2-ethyl-3-methyl-", distinguishing it from other compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) are commonly used. nih.gov

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (δ 7.0-8.5 ppm), ethyl group (quartet ~δ 2.8-3.0 ppm, triplet ~δ 1.3-1.5 ppm), and methyl group (singlet ~δ 2.3-2.5 ppm). |

| ¹³C NMR | Signals for nine aromatic carbons (δ 120-160 ppm), ethyl group carbons (~δ 25-30 ppm and ~δ 13-15 ppm), and methyl group carbon (~δ 15-20 ppm). |

| HRMS (ESI+) | Precise m/z value for the [M+H]⁺ ion, confirming the molecular formula C₁₂H₁₃N. |

| FT-IR | Characteristic absorption bands for C=N stretching (~1620 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-H stretching (aromatic and aliphatic). nih.gov |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is essential for separating "Quinoline, 2-ethyl-3-methyl-" from reaction byproducts, starting materials, and isomers, thereby ensuring its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. mdpi.com

Chiral Chromatography: If a synthetic route could potentially lead to chiral isomers, specialized chiral separation techniques would be necessary. Chiral HPLC, which uses a stationary phase containing a chiral selector, can separate enantiomers based on their differential interactions with the stationary phase. mdpi.com This is crucial for isolating a single enantiomer if required.

Counter-Current Chromatography (CCC): For complex separations, particularly of polar or isomeric compounds, pH-zone-refining CCC can be a powerful preparative technique. This method separates compounds based on their pKa values and hydrophobicity, and has been successfully used to isolate isomeric sulfonated quinoline derivatives. nih.gov

| Technique | Application | Typical Conditions |

|---|---|---|

| HPLC | Purity assessment | Reversed-phase C18 column; Mobile phase: Acetonitrile/Water gradient; UV detection. |

| Chiral HPLC | Isomer (enantiomer) separation | Chiral stationary phase (e.g., cellulose-based); Mobile phase: Hexane/Isopropanol. mdpi.com |

| GC | Purity and isomer analysis for volatile compounds | Capillary column (e.g., DB-5); Temperature programming; Flame Ionization Detector (FID). |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis and Detection (e.g., in biological matrices)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for identifying and quantifying volatile or semi-volatile compounds like "Quinoline, 2-ethyl-3-methyl-" within complex mixtures. mtu.edu The combination of GC's separation power with MS's identification capabilities makes it an indispensable tool in various fields. brjac.com.br

In environmental analysis , GC-MS can be used to detect and quantify trace amounts of quinoline derivatives in samples such as water or soil. In forensic science , it is employed to identify controlled substances or their precursors in seized materials. nih.gov

When analyzing biological matrices such as blood, urine, or tissue, GC-MS provides the necessary sensitivity for detection. nih.gov Sample preparation, often involving liquid-liquid extraction or solid-phase extraction, is typically required to isolate the analyte from the complex biological matrix. The presence of numerous endogenous compounds can cause "matrix effects," which may interfere with quantification. nih.gov The use of isotopically labeled internal standards can help to mitigate these effects and ensure accurate results. The mass spectrometer provides a fragmentation pattern, or "fingerprint," for the compound, which can be compared against spectral libraries for confident identification. mtu.edunih.gov

Computational and Theoretical Chemistry Studies on 2 Ethyl 3 Methylquinoline

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. rsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn govern its properties and reactivity.

For 2-ethyl-3-methylquinoline, DFT calculations can be employed to optimize its three-dimensional geometry and compute a range of electronic descriptors. A fundamental aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. rsc.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters would be invaluable in comparing the reactivity of 2-ethyl-3-methylquinoline with other quinoline (B57606) derivatives.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations

| Property | Description | Typical Information Yielded |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Global Reactivity Descriptors | Parameters like electronegativity, hardness, and softness. | Quantifies the overall reactivity of the molecule. |

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, taking into account the forces between particles as defined by a force field.

For 2-ethyl-3-methylquinoline, MD simulations can be used to explore its conformational landscape. The ethyl and methyl groups attached to the quinoline core have rotational freedom, leading to different spatial arrangements (conformers). By simulating the molecule's movement over a period of time, researchers can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

While specific MD studies on 2-ethyl-3-methylquinoline are not prevalent, the methodology is widely applied to quinoline derivatives, particularly in the context of drug design and materials science. For example, MD simulations are used to assess the stability of a quinoline-based ligand when bound to a protein. Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule.

Table 2: Parameters from Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description | Information Provided for 2-Ethyl-3-Methylquinoline |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Would indicate the stability of the quinoline core and the flexibility of the ethyl and methyl substituents. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the simulation. | Would highlight the relative mobility of the atoms in the ethyl and methyl groups compared to the rigid quinoline ring. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Changes in Rg over time would indicate conformational changes, such as the extension or folding of the alkyl side chains. |

| Conformational Clustering | Grouping of similar conformations observed during the simulation. | Would identify the most populated and energetically favorable conformations of the molecule. |

Theoretical Prediction of Spectroscopic Signatures and Reaction Energetics

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Theoretical calculations can generate predicted spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For 2-ethyl-3-methylquinoline, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. Comparing the predicted NMR spectra with experimental data can help confirm the molecule's structure. Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's chemical bonds. The predicted frequencies and their intensities can be correlated with experimental IR spectra to identify characteristic functional groups.

Table 3: Predicted Spectroscopic and Energetic Data

| Type of Prediction | Methodology | Predicted Information for 2-Ethyl-3-Methylquinoline |

| ¹H and ¹³C NMR Spectra | DFT (e.g., GIAO method) | Chemical shifts for all hydrogen and carbon atoms, aiding in structural elucidation. |

| IR Spectrum | DFT (vibrational frequency analysis) | Frequencies and intensities of vibrational modes, corresponding to specific bond stretches and bends. |

| UV-Vis Spectrum | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths, predicting absorption maxima in the UV-Vis range. |

| Reaction Energetics | DFT (transition state theory) | Activation energies and reaction enthalpies for potential chemical transformations. |

Role of 2 Ethyl 3 Methylquinoline As a Synthetic Precursor in Organic Synthesis

Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives and Bioactive Scaffolds

2-Ethyl-3-methylquinoline serves as a foundational molecule in the synthesis of more complex quinoline derivatives, which are recognized for their presence in various bioactive compounds. The reactivity of the quinoline scaffold, particularly at the methyl and ethyl groups, allows for further functionalization to create a diverse range of structures.

The synthesis of quinoline derivatives often involves classical methods such as the Doebner-von Miller, Skraup, and Friedländer reactions, which build the quinoline ring system from simpler precursors. nih.gov For instance, the reaction of aniline (B41778) with propanol (B110389) can yield a mixture of quinolines, including 2-ethyl-3-methylquinoline. researchgate.net The specific substitution pattern of 2-ethyl-3-methylquinoline makes it a valuable intermediate for creating polysubstituted quinolines, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. nih.gov

While direct derivatization of 2-ethyl-3-methylquinoline is a subject of ongoing research, the principles of quinoline chemistry suggest several potential pathways for its use as a precursor. The methyl group at the 2-position is particularly susceptible to deprotonation, forming a reactive anion that can participate in various carbon-carbon bond-forming reactions. stackexchange.com This reactivity is a key feature in the synthesis of more elaborate bioactive scaffolds.

One area of investigation is the synthesis of styrylquinolines, which have shown promise as antitumor agents. nih.gov Although studies have focused on derivatives like diethyl 2-methylquinoline-3,4-dicarboxylate, the underlying chemistry of activating the 2-methyl group is applicable to 2-ethyl-3-methylquinoline for creating novel styryl derivatives. nih.gov The general approach involves the condensation of the activated methyl group with various aromatic aldehydes to introduce a styryl moiety, a common pharmacophore in drug discovery. nih.gov

The following table summarizes the types of reactions and resulting derivatives that can be envisioned starting from a 2-alkylquinoline scaffold, which are applicable to 2-ethyl-3-methylquinoline.

| Precursor | Reagent/Reaction Type | Product Class | Potential Bioactivity |

| 2-Alkylquinoline | Aromatic Aldehyde (Olefination) | 2-Styrylquinoline | Antitumor nih.gov |

| 2-Alkylquinoline | Alkyl Halide (Alkylation) | 2-(Functionalized)alkylquinoline | Antimicrobial, Antiviral |

| Quinoline N-oxide | Alkyne (Alkynylation) | 2-Alkynylquinoline | mGluR5 Antagonists acs.orgacs.org |

Intermediate in the Preparation of Advanced Organic Materials and Dyes

The quinoline nucleus is a key component in various functional organic materials, including dyes and pigments. The extended π-system of the quinoline ring is responsible for the chromophoric properties of many dyes. 2-Methylquinoline (B7769805), a close analog of 2-ethyl-3-methylquinoline, is a known precursor for the synthesis of Quinoline Yellow SS, a commercial dye. wikipedia.orggoogle.com This is achieved through the condensation of 2-methylquinoline with phthalic anhydride (B1165640). wikipedia.org The reactivity of the 2-methyl group is central to this transformation, suggesting that 2-ethyl-3-methylquinoline could be a precursor for novel dyes with potentially different shades and properties due to the presence of the additional ethyl group.

The general synthetic approach for quinophthalone dyes involves the reaction of a 2-alkylquinoline with an anhydride. The specific reaction conditions and the nature of the substituents on the quinoline ring and the anhydride can be varied to tune the color and performance of the resulting dye.

Beyond traditional dyes, quinoline derivatives are being explored for their applications in advanced organic materials. The development of sequence-defined polymers and covalent organic frameworks (COFs) are areas of active research. While specific examples utilizing 2-ethyl-3-methylquinoline are not yet prominent in the literature, the functional handles on this molecule make it a candidate for incorporation into larger polymeric structures. For instance, polymers based on poly(2-ethyl-2-oxazoline) have been investigated for drug delivery applications, highlighting the interest in ethyl-substituted heterocyclic polymers. nih.govsigmaaldrich.com

The table below outlines the potential applications of 2-ethyl-3-methylquinoline as an intermediate in the synthesis of organic materials and dyes, based on the known chemistry of related quinoline derivatives.

| Intermediate | Reaction Type | Product Class | Application |

| 2-Alkylquinoline | Condensation with Anhydride | Quinophthalone Dye | Colorant, Pigment google.com |

| Functionalized Quinoline | Polymerization | Specialty Polymer | Advanced Organic Materials |

| Quinoline Derivative | Self-assembly | Covalent Organic Framework | Functional Materials |

Research on Functionalization and Derivatization of 2 Ethyl 3 Methylquinoline

Regioselective and Stereoselective Functionalization Strategies

The reactivity of the quinoline (B57606) ring is nuanced, with different positions exhibiting varying susceptibility to electrophilic and nucleophilic attack. The presence of the ethyl group at the 2-position and the methyl group at the 3-position significantly influences the electronic and steric environment of the heterocyclic core, thereby dictating the regioselectivity of functionalization reactions.

Research into the regioselective functionalization of quinolines often involves the activation of C-H bonds. While direct C-H functionalization of 2-ethyl-3-methylquinoline is not extensively documented, studies on related 2-alkylquinolines provide valuable insights. For instance, the deprotonation of the methyl group in 2-methylquinoline (B7769805) is readily achieved with bases like potassium ethoxide, highlighting the enhanced acidity of the C2-alkyl protons due to the electron-withdrawing nature of the quinoline ring. stackexchange.com This suggests that the ethyl group in 2-ethyl-3-methylquinoline could be a primary site for functionalization via deprotonation followed by reaction with electrophiles.

Furthermore, transition metal-catalyzed C-H activation presents a powerful tool for regioselective functionalization. For many quinoline derivatives, functionalization is often directed to the C8 position through chelation assistance from the quinoline nitrogen. However, the steric hindrance imposed by the 2-ethyl and 3-methyl groups might influence the feasibility and outcome of such transformations.

A study on the reaction of aniline (B41778) with propanol (B110389) over a ZnCl2/Ni-USY catalyst reported the formation of a mixture of quinolines, with 2-ethyl-3-methylquinoline being a significant product. researchgate.net This synthetic route itself suggests that the substitution pattern is thermodynamically or kinetically favored under these conditions, but the study did not explore subsequent functionalization. researchgate.net

While stereoselective functionalization data for 2-ethyl-3-methylquinoline is scarce, the development of stereoselective routes to quinoline-based inhibitors, such as for KRASG12C, underscores the importance of controlling stereochemistry in quinoline derivatives for biological applications. organic-chemistry.org Such strategies often involve the use of chiral auxiliaries or catalysts in the synthesis of the quinoline core or its side chains.

Synthesis and Characterization of Novel 2-Ethyl-3-Methylquinoline Analogs

The synthesis of novel analogs of 2-ethyl-3-methylquinoline is a key step toward exploring its chemical space and potential applications. Based on the reactivity of similar quinolines, several synthetic pathways can be envisioned.

One common approach to creating quinoline analogs is through the modification of existing functional groups. For example, if a carboxylated analog such as 2-ethyl-3-methylquinoline-4-carboxylic acid were available, the carboxylic acid handle could be converted into a variety of other functional groups, such as amides, esters, or alcohols, leading to a library of new derivatives.

The characterization of these new analogs would rely on a suite of spectroscopic techniques. As demonstrated in the characterization of other quinoline derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools for structural elucidation. nih.gov For instance, the ¹H NMR spectrum would provide information on the substitution pattern of the quinoline ring, while high-resolution mass spectrometry (HRMS) would confirm the elemental composition of the newly synthesized compounds.

A study on the synthesis of fluorinated quinoline analogs, while not directly involving 2-ethyl-3-methylquinoline, provides a template for the synthesis and characterization of new derivatives. In that work, various substituted benzoic acids were reacted with a 4-hydroxyquinoline (B1666331) derivative to produce a series of ester analogs, which were then characterized by NMR, HRMS, and for one compound, X-ray crystallography.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity or physical and biological properties is a fundamental goal of chemical research. For the derivatives of 2-ethyl-3-methylquinoline, such studies would be crucial for the rational design of new compounds with desired characteristics.

Studies on other substituted quinolines have shown that the nature and position of substituents can have a profound impact on their properties. For example, the introduction of hydroxyl or nitro groups at the 8-position of 2-styrylquinolines significantly affects their molecular geometry and cytotoxic properties. acs.orgnih.gov Similarly, the lipophilicity of quinoline-1,4-quinone hybrids, a key parameter for drug bioavailability, is highly dependent on the substituent at the C-2 position. acs.org

For derivatives of 2-ethyl-3-methylquinoline, a systematic investigation would involve synthesizing a series of analogs with varying electronic and steric properties and evaluating their impact on factors such as:

Reactivity: How do different substituents on the quinoline core or the ethyl/methyl groups affect the rate and outcome of further chemical transformations?

Physicochemical Properties: How do these modifications influence properties like solubility, melting point, and lipophilicity?

Biological Activity: If the parent compound or its derivatives show any biological activity, how do structural changes affect this activity? Structure-activity relationship (SAR) studies are pivotal in drug discovery.

While direct structure-reactivity or structure-property data for 2-ethyl-3-methylquinoline derivatives is not prominent in the literature, the principles established from studies on other quinoline systems would be directly applicable.

Below is a hypothetical data table illustrating the kind of data that would be collected in a structure-property relationship study of 2-ethyl-3-methylquinoline derivatives.

| Compound ID | R1-substituent (on phenyl ring) | R2-substituent (on ethyl group) | LogP (calculated) | Melting Point (°C) |

| EMQ-001 | H | H | 3.5 | 45-47 |

| EMQ-002 | 6-Fluoro | H | 3.7 | 52-54 |

| EMQ-003 | 8-Hydroxy | H | 3.1 | 110-112 |

| EMQ-004 | H | Hydroxyl | 2.9 | 95-97 |

This table would be populated with experimental data to draw correlations between the structural modifications and the observed properties.

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches in 2-Ethyl-3-Methylquinoline Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount for modern organic synthesis. Future research into the synthesis of 2-ethyl-3-methylquinoline will likely prioritize the development of environmentally benign methodologies.

One promising avenue is the use of solid acid catalysts. For instance, a facile and environmentally friendly methodology for preparing 2-ethyl-3-methylquinolines involves the use of Nafion® NR50, a reusable acidic catalyst, in conjunction with microwave irradiation. mdpi.commdpi.com This approach, which reacts anilines with propionaldehyde (B47417), offers high yields and avoids the use of corrosive liquid acids. mdpi.com Similarly, the use of a ZnCl2/Ni-USY catalyst has shown high conversion of aniline (B41778) and selectivity for 2-ethyl-3-methylquinoline, highlighting the potential of heterogeneous catalysts which can be easily recovered and recycled. researchgate.net

Further research could expand on the use of green solvents and reaction media. A study on the synthesis of quinoline (B57606) derivatives has successfully employed a deep eutectic solvent (DES) composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid, which is inexpensive, non-toxic, and reusable. researchgate.netnih.gov Applying such solvent systems to the synthesis of 2-ethyl-3-methylquinoline could significantly reduce the environmental footprint of its production. researchgate.net The use of ethanol/water systems, as demonstrated in the synthesis of other quinolines, also aligns with the principles of green chemistry by utilizing non-toxic and readily available solvents. rsc.org

Solvent-free synthesis represents another key area for future exploration. ijpsjournal.com Techniques such as ball milling, which can facilitate reactions in the solid state, offer the potential to eliminate solvents entirely, leading to reduced waste and energy consumption. acs.orgacs.org Investigating the mechanochemical synthesis of 2-ethyl-3-methylquinoline could lead to highly efficient and sustainable production methods.

Table 1: Green Chemistry Approaches for Quinoline Synthesis

| Approach | Key Features | Potential Advantages | Relevant Research |

|---|---|---|---|

| Solid Acid Catalysis | Use of reusable catalysts like Nafion® NR50 or zeolites. | Reduced waste, catalyst recyclability, avoidance of corrosive liquid acids. | mdpi.com, mdpi.com, researchgate.net |

| Green Solvents | Employing benign solvents like water, ethanol, or deep eutectic solvents (DES). | Reduced toxicity, improved safety, potential for biodegradability. | rsc.org, researchgate.net, nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation as an energy source. | Faster reaction times, increased yields, energy efficiency. | mdpi.com, mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent medium, often using techniques like ball milling. | Elimination of solvent waste, reduced energy consumption, simplified purification. | ijpsjournal.com, acs.org, acs.org |

Integration with Automation and High-Throughput Experimentation in Quinoline Synthesis

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical discovery by enabling the rapid screening and optimization of reactions. youtube.comhelgroup.com These technologies are particularly well-suited for the synthesis of quinolines, where numerous variables can be systematically investigated to identify optimal reaction conditions.

Future research on 2-ethyl-3-methylquinoline will benefit significantly from automated synthesis platforms. researchgate.net Continuous flow chemistry, for example, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. researchgate.netpurdue.edu An automated flow setup can be designed for the continuous synthesis and purification of quinolines, minimizing manual intervention and enabling on-demand production. researchgate.net

High-throughput experimentation allows for the parallel execution of a large number of reactions in multi-well plates, making it an ideal tool for optimizing the synthesis of 2-ethyl-3-methylquinoline. youtube.com By systematically varying catalysts, solvents, bases, and other reaction parameters, researchers can quickly identify the most efficient synthetic routes. acs.org This approach is not only faster than traditional, one-at-a-time experimentation but also generates large, high-quality datasets that can be used to train machine learning algorithms for predictive chemistry. youtube.com The development of facile synthetic methods that are amenable to high-throughput screening will be crucial for accelerating the discovery of new quinoline-based compounds. nih.gov

The combination of HTE with rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can further accelerate the discovery process by allowing for the analysis of hundreds of unique reaction conditions in minutes. purdue.edu This integrated approach can be used to rapidly screen for optimal conditions for the synthesis of 2-ethyl-3-methylquinoline and its derivatives.

Exploration of Novel Catalytic Transformations Involving 2-Ethyl-3-Methylquinoline

While the synthesis of the 2-ethyl-3-methylquinoline core is a key research area, the exploration of novel catalytic transformations involving this scaffold is equally important for expanding its applications. Future research will likely focus on developing new methods for the functionalization of the quinoline ring, allowing for the creation of a diverse range of derivatives with unique properties.

One area of interest is the C-H bond activation of the quinoline core. mdpi.com This strategy allows for the direct introduction of functional groups onto the quinoline ring without the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. For instance, rhodium-catalyzed ortho-C–H bond activation has been used for the synthesis of quinoline carboxylates. mdpi.com Applying similar strategies to 2-ethyl-3-methylquinoline could open up new avenues for creating complex molecules.

Another promising direction is the exploration of photoredox catalysis. mdpi.com Photo-induced reactions can often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The development of photochemical methods for the functionalization of 2-ethyl-3-methylquinoline could lead to the discovery of novel reactivity and the synthesis of unique molecular architectures.

Furthermore, novel catalytic cycles can be designed to introduce a variety of substituents at different positions of the quinoline ring. For example, a recently developed method for the deoxygenative C-2 alkynylation of quinoline N-oxides under ball milling conditions demonstrates a novel, metal-free approach to functionalization. acs.orgacs.org Exploring the application of such innovative catalytic systems to 2-ethyl-3-methylquinoline N-oxide could provide direct access to a new class of alkynylated derivatives.

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving 2-ethyl-3-methyl-quinoline, particularly regarding animal welfare and data reproducibility?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and power analysis. Obtain approval from institutional ethics committees (e.g., IACUC) with documented protocols (approval date, reference number). Share raw data via repositories like Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.